2-((1-((4-Fluorobenzyl)sulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole
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Overview
Description
2-((1-((4-Fluorobenzyl)sulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a unique structure combining a benzo[d]thiazole core with an azetidine ring, a sulfonyl group, and a fluorobenzyl moiety. Its distinct chemical properties make it a valuable subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-((4-Fluorobenzyl)sulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This is followed by the introduction of the azetidine ring and the sulfonyl group. Common synthetic routes include:
Step 1: Formation of the benzo[d]thiazole core through cyclization reactions involving appropriate precursors.
Step 2: Introduction of the azetidine ring via nucleophilic substitution reactions.
Step 3: Attachment of the 4-fluorobenzyl group through sulfonylation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-((1-((4-Fluorobenzyl)sulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the azetidine ring or the benzo[d]thiazole core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-((1-((4-Fluorobenzyl)sulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-((1-((4-Fluorobenzyl)sulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 2-((1-((4-Fluorobenzyl)sulfonyl)azetidin-3-yl)oxy)-4-chlorobenzo[d]thiazole
- 2-((1-((4-Fluorobenzyl)sulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole
Comparison: Compared to similar compounds, 2-((1-((4-Fluorobenzyl)sulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties. For instance, the presence of the methoxy group can influence the compound’s solubility and reactivity, making it suitable for specific applications.
Properties
IUPAC Name |
2-[1-[(4-fluorophenyl)methylsulfonyl]azetidin-3-yl]oxy-4-methoxy-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O4S2/c1-24-15-3-2-4-16-17(15)20-18(26-16)25-14-9-21(10-14)27(22,23)11-12-5-7-13(19)8-6-12/h2-8,14H,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEAUJXDCFQXBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)S(=O)(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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